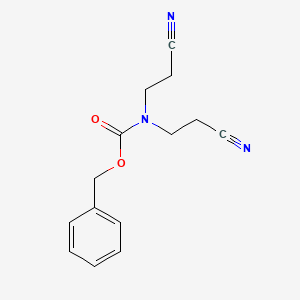

![molecular formula C6H9BrO B1383993 3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane CAS No. 2031260-82-7](/img/structure/B1383993.png)

3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane

Overview

Description

3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane is a chemical compound with the molecular formula C7H11Br . It has a molecular weight of 175.07 .

Synthesis Analysis

The synthesis of 3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane derivatives has been achieved via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This process uses an organic or an iridium photoredox catalyst and blue LED irradiation, and it has been reported to yield good results for a broad range of cyclopropene and cyclopropylaniline derivatives .Molecular Structure Analysis

The InChI code for 3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane is 1S/C7H11Br/c8-4-5-1-6-3-7(6)2-5/h5-7H,1-4H2 . The compound contains a total of 38 bonds, including 15 non-H bonds, 5 rotatable bonds, 1 three-membered ring, 1 five-membered ring, and 1 six-membered ring .Chemical Reactions Analysis

While specific chemical reactions involving 3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane have not been found, similar compounds such as bicyclo[3.1.0]hexanes have been used in various chemical reactions. For instance, they have been used in group transfer reactions and chemical sensing .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane include a molecular weight of 175.07 .Scientific Research Applications

Catalysis and Synthesis

One significant application of 3-oxabicyclo[3.1.0]hexanes, including 3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane, is in the field of organic synthesis. Gold(I)-catalyzed three-component additions involving compounds similar to 3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane result in efficient access to 3-oxabicyclo[3.1.0]hexanes under mild conditions (Tian & Shi, 2007).

Stereochemistry and Molecular Interactions

The compound plays a role in understanding stereochemical outcomes in reactions. For instance, studies on the preparation of exo- and endo-6-bromo-3-oxabicyclo[3.1.0]hexanes, closely related to the target compound, reveal insights into stereospecific reactions with butyl-lithium and the behavior of bromides under different conditions (Maskill, 1975).

Reaction Mechanisms

Research on organo-selenium induced radical ring-opening intramolecular cyclization provides another perspective on the applications of 3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane analogs. These studies shed light on the tunable synthesis of related compounds and the role of different reagents in these transformations (Miao & Huang, 2009).

Molecular Structure and Conformation

Investigations into the molecular structure of similar oxabicyclohexanes, like 6,6-diphenyl-3,3-diethyl-3-azabicyclo[3.1.0]hexane bromide monohydrate, contribute to our understanding of the structural aspects and conformational dynamics of these compounds, which is crucial for their application in synthesis (Ahmed & Gabe, 1964).

Future Directions

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as oxetanes, have been employed to improve drugs’ physiochemical properties .

Mode of Action

Similar compounds have been shown to interact with their targets in a way that improves the drug’s overall lipophilicity .

Biochemical Pathways

It’s worth noting that similar compounds have been used in the synthesis of bicyclo[310]hexanes via a (3 + 2) annulation process .

Pharmacokinetics

Similar compounds have been shown to be more metabolically stable and lipophilicity neutral .

Result of Action

Similar compounds have been shown to have potent binding affinity and selectivity for certain receptors .

Action Environment

Similar compounds have been shown to be stable under certain conditions .

properties

IUPAC Name |

3-(bromomethyl)-6-oxabicyclo[3.1.0]hexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO/c7-3-4-1-5-6(2-4)8-5/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXLRVVOMQKLKPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2C1O2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

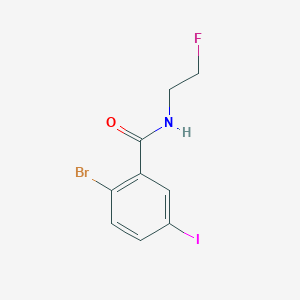

![4-Bromo-3-[(cyclobutylamino)methyl]phenol](/img/structure/B1383910.png)

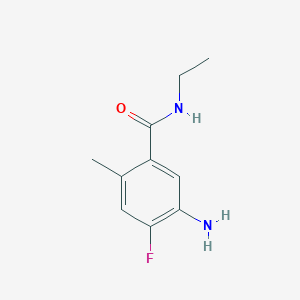

![1-[(3-Bromophenyl)methyl]-3-fluoroazetidine](/img/structure/B1383921.png)